

Application Notes and Protocols for DQP-1105 in Schizophrenia Pathophysiology Research

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *dqp-1105*
Cat. No.: *B1230525*

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Introduction

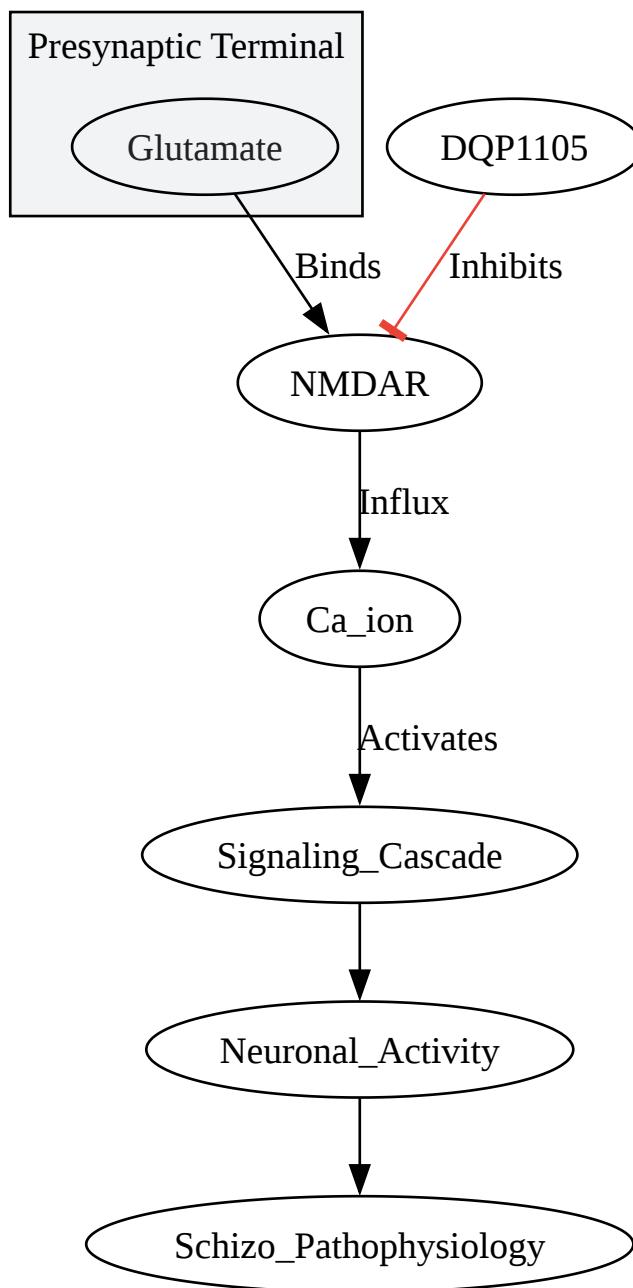
Schizophrenia is a complex neuropsychiatric disorder characterized by a range of symptoms, including psychosis, cognitive deficits, and negative symptoms. The glutamate hypothesis of schizophrenia posits that a dysfunction of the N-methyl-D-aspartate (NMDA) receptor system is a key contributor to the pathophysiology of the disease. **DQP-1105** is a potent and selective non-competitive antagonist of NMDA receptors containing the GluN2C and GluN2D subunits. [1][2] This selectivity makes **DQP-1105** a valuable tool for investigating the specific roles of these subunits in the context of schizophrenia, a disorder where alterations in glutamatergic signaling are strongly implicated.[3][4][5] These application notes provide detailed protocols for the use of **DQP-1105** in preclinical studies aimed at understanding and modeling the pathophysiology of schizophrenia.

Data Presentation: DQP-1105 In Vitro Efficacy

The following table summarizes the inhibitory concentrations (IC50) of **DQP-1105** for various NMDA and other glutamate receptor subunits, highlighting its selectivity for GluN2C and GluN2D.

Receptor Subunit	IC50 (μM)	Expression System	Reference
GluN1/GluN2A	~206	Xenopus oocytes	[2]
GluN1/GluN2B	~121-206	Xenopus oocytes	[2]
GluN1/GluN2C	~5.4-8.5	Xenopus oocytes	[2]
GluN1/GluN2D	~2.2-2.7	Xenopus oocytes	[2]
GluA1 (AMPA)	~198	Xenopus oocytes	
GluK2 (Kainate)	~153	Xenopus oocytes	

Signaling Pathways



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Experimental Protocols

Protocol 1: Neonatal Mouse Model of Schizophrenia using DQP-1105

This protocol describes the induction of a neurodevelopmental model of schizophrenia in mice through neonatal administration of **DQP-1105**. This approach is based on the hypothesis that

early-life NMDA receptor hypofunction can lead to schizophrenia-like phenotypes in adulthood.

[6][7]

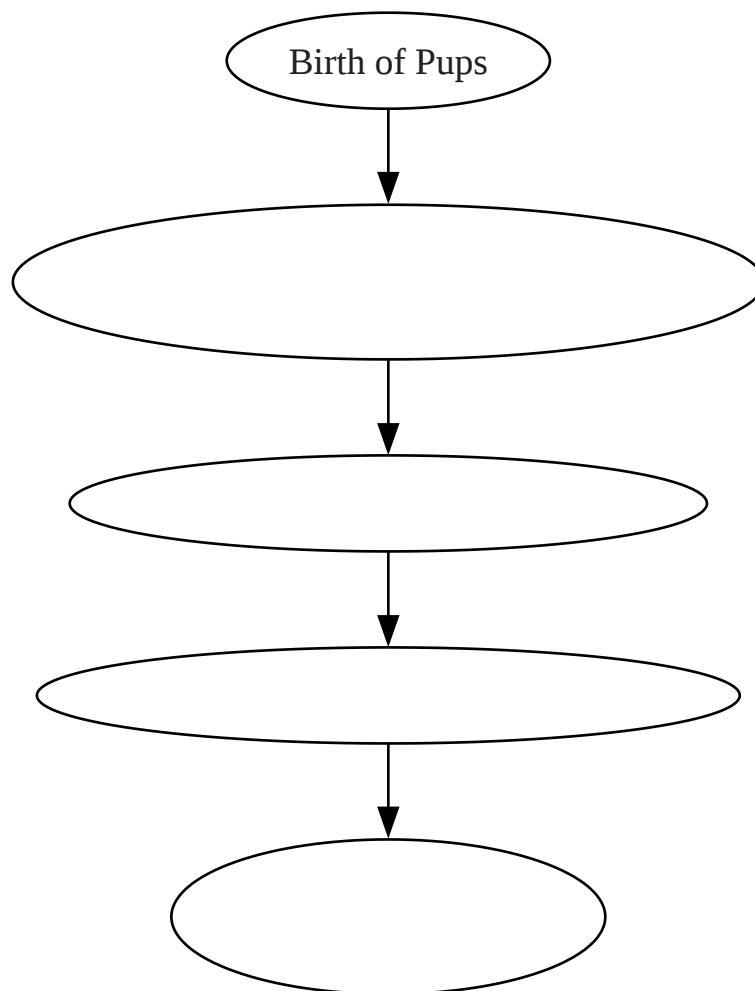
Materials:

- **DQP-1105** (Tocris Bioscience or equivalent)
- Dimethyl sulfoxide (DMSO)
- Ethanol (4%)
- Tween 80 (5%)
- PEG 400 (5%)
- Sterile 0.9% saline
- C57BL/6J pregnant mice
- Standard mouse housing and husbandry equipment
- 1 ml syringes with 30-gauge needles
- Sonicator
- Heating block or water bath

Procedure:

- Preparation of **DQP-1105** Solution:
 - Prepare a 100 mM stock solution of **DQP-1105** in DMSO.
 - For injections, dilute the stock solution to a final concentration of 5 mM in a vehicle solution.
 - The vehicle solution consists of 4% ethanol, 5% Tween 80, and 5% PEG 400 in sterile 0.9% saline. The final DMSO concentration should be less than 5%. [7]

- Warm and sonicate the final **DQP-1105** solution immediately before injection to ensure it is fully dissolved.[7]
- Animal Treatment:
 - Use C57BL/6J mouse pups.
 - Administer **DQP-1105** daily via intraperitoneal (i.p.) injection at a dose of 28 mg/kg.[7]
 - The injection volume should be 10 µl/g of body weight.[7]
 - Treatment can be conducted during either postnatal days 7-9 (P7-P9) or P11-P13.[7]
 - A control group should receive vehicle injections following the same schedule.
- Post-Treatment and Behavioral Testing:
 - Wean the pups at P21 and house them in same-sex groups.
 - Allow the mice to mature to adulthood (8-10 weeks of age) before commencing behavioral testing.
 - Conduct a battery of behavioral tests relevant to schizophrenia, such as the Open Field Test and Prepulse Inhibition Test (see Protocols 2 and 3). The recommended order of testing is from least stressful to most stressful.[8]



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Protocol 2: Open Field Test for Locomotor Activity and Anxiety-like Behavior

This test is used to assess baseline locomotor activity and anxiety-like behavior in mice treated with **DQP-1105**. Hyperlocomotion can be indicative of the positive symptoms of schizophrenia.

Materials:

- Open field arena (e.g., 40 x 40 x 30 cm)
- Video tracking software (e.g., EthoVision XT)
- 70% ethanol for cleaning

Procedure:

- Habituation:
 - Habituate the mice to the testing room for at least 30 minutes before the test.
- Testing:
 - Gently place a single mouse in the center of the open field arena.
 - Allow the mouse to explore the arena for 10-30 minutes.
 - Record the session using the video tracking software.
 - Between trials, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
- Data Analysis:
 - The software will divide the arena into a center and a periphery zone.
 - Analyze the following parameters:
 - Total distance traveled: An indicator of general locomotor activity.
 - Time spent in the center: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).
 - Rearing frequency: An exploratory behavior.
 - Compare the data between the **DQP-1105**-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 3: Prepulse Inhibition (PPI) Test for Sensorimotor Gating

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

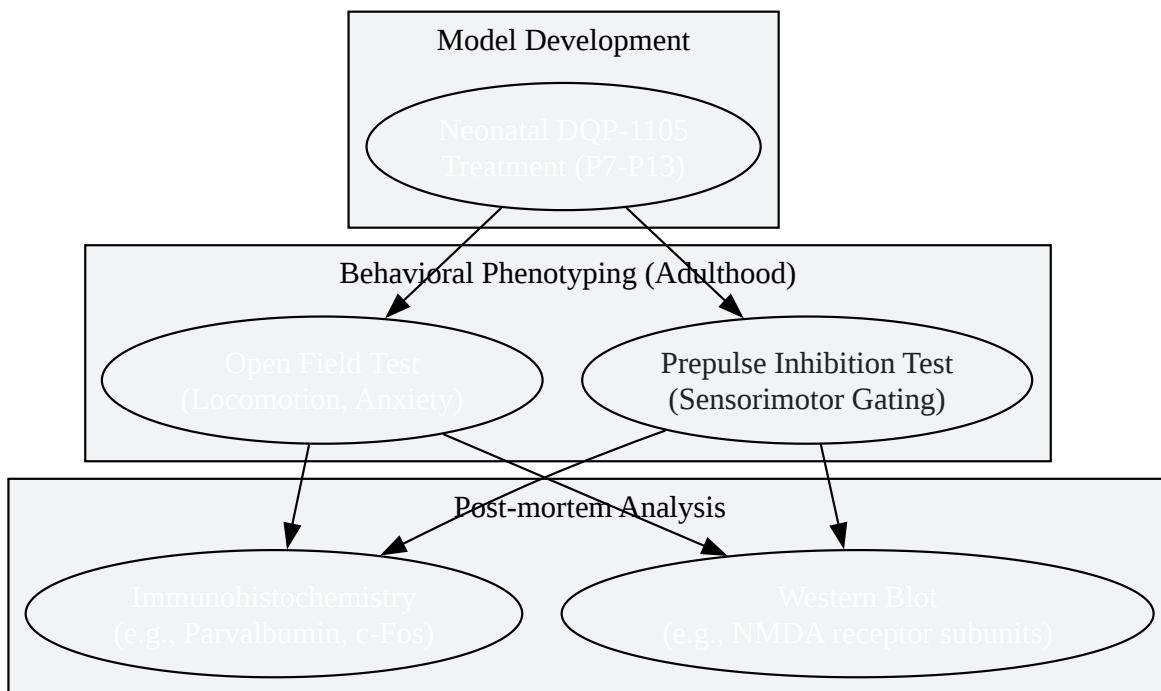
Materials:

- Startle response system with a sound-attenuating chamber
- Software for controlling stimuli and recording responses

Procedure:

- Habituation:
 - Place the mouse in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65-70 dB).
- Testing Session:
 - The session consists of a series of trials presented in a pseudorandom order:
 - Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration).
 - Prepulse-pulse trials: A weak prepulse (e.g., 75-85 dB, 20 ms duration) presented 100 ms before the 120 dB pulse.
 - No-stimulus trials: Background noise only.
 - Record the startle response (amplitude of the whole-body flinch) for each trial.
- Data Analysis:
 - Calculate the percentage of PPI for each prepulse intensity using the following formula:
$$\%PPI = 100 - [(\text{Startle response on prepulse-pulse trial} / \text{Startle response on pulse-alone trial}) \times 100]$$
 - Analyze the data using a two-way ANOVA with treatment as a between-subjects factor and prepulse intensity as a within-subjects factor.^{[9][10]} Post-hoc tests can be used to compare group means at each prepulse level.^[9]

Experimental Workflow



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- To cite this document: BenchChem. [Application Notes and Protocols for DQP-1105 in Schizophrenia Pathophysiology Research]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1230525#dqp-1105-for-studying-schizophrenia-pathophysiology>]

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